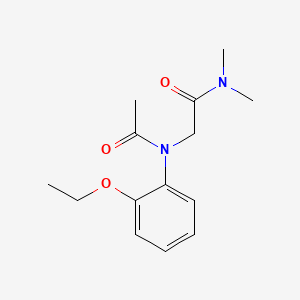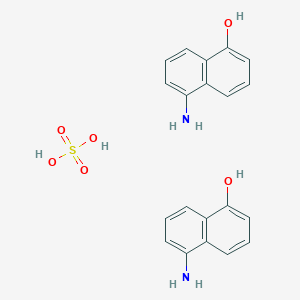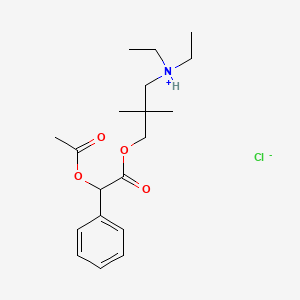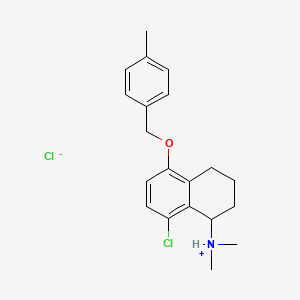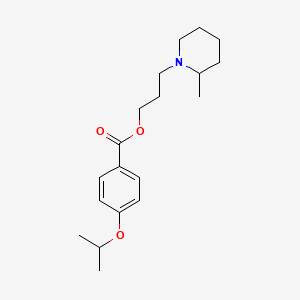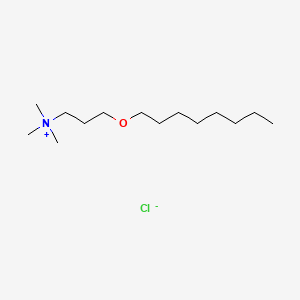
Carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a carbamate group, a dimethylamino group, and a methyl group attached to an o-tolyl ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride typically involves the esterification of the corresponding carbamic acid with methanol in the presence of a catalyst. One common method involves the use of trimethylchlorosilane and methanol at room temperature, which provides a convenient and efficient route to the desired ester . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to ensure high throughput and consistent product quality. The use of robust catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids or bases, such as hydrochloric acid or sodium hydroxide, are commonly used as catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ester group.
Major Products Formed
The major products formed from these reactions include the corresponding carbamic acids, alcohols, and substituted esters, depending on the specific reaction and conditions employed.
科学的研究の応用
Carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar reactivity but lacking the dimethylamino and o-tolyl groups.
Ethyl carbamate: Another carbamate ester with similar properties but different alkyl groups.
Phenyl carbamate: A compound with a phenyl group instead of the o-tolyl group, leading to different reactivity and applications.
Uniqueness
Carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group enhances its reactivity and potential for forming interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
63982-37-6 |
|---|---|
分子式 |
C12H19ClN2O2 |
分子量 |
258.74 g/mol |
IUPAC名 |
dimethyl-[[4-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9-5-6-10(8-14(3)4)11(7-9)16-12(15)13-2;/h5-7H,8H2,1-4H3,(H,13,15);1H |
InChIキー |
NYDCJENJRXSVHC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C[NH+](C)C)OC(=O)NC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate](/img/structure/B13779225.png)

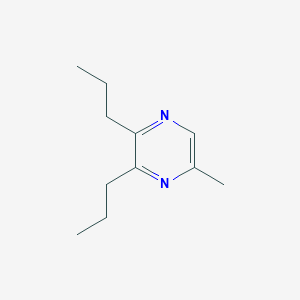
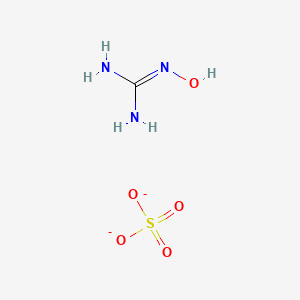
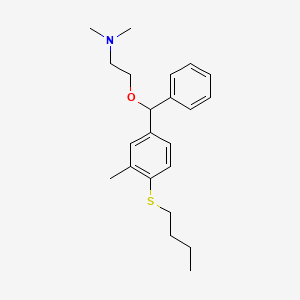
![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
![[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate](/img/structure/B13779278.png)
